molecular formula C8H10O B076009 1-Phenylethanol CAS No. 13323-81-4

1-Phenylethanol

Cat. No. B076009
CAS RN: 13323-81-4
M. Wt: 122.16 g/mol
InChI Key: WAPNOHKVXSQRPX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Phenylethanol can be achieved through various chemical routes. One common method is the reduction of acetophenone using sodium borohydride (NaBH4) as a reducing agent. Another approach involves the Friedel-Crafts alkylation of benzene with ethylene oxide, followed by hydrolysis. The choice of synthesis method can significantly impact the yield and purity of the product.

Molecular Structure Analysis

1-Phenylethanol consists of a benzene ring attached to a two-carbon chain ending in an alcohol group. The molecular structure of 1-Phenylethanol contributes to its chemical stability and reactivity. The presence of the phenyl group influences its physical properties, such as boiling point and solubility, and also affects its reactivity in various chemical reactions.

Chemical Reactions and Properties

1-Phenylethanol participates in numerous chemical reactions, including oxidation to form acetophenone and esterification to produce esters with various acids. Its ability to undergo these reactions makes it a valuable intermediate in the synthesis of other organic compounds. Additionally, its alcohol group can be a site for nucleophilic attack, making it a versatile reagent in organic synthesis.

Physical Properties Analysis

1-Phenylethanol is a colorless liquid at room temperature, with a characteristic sweet, floral scent. It has a boiling point of approximately 218°C and a melting point of -27°C. Its solubility in water is limited, but it is readily soluble in organic solvents such as ethanol, diethyl ether, and chloroform. These physical properties make it suitable for use in various industrial and laboratory settings.

Chemical Properties Analysis

Chemically, 1-Phenylethanol is relatively stable under normal conditions but can undergo oxidation to form acetophenone. Its reactivity includes the ability to form ethers, esters, and other derivatives through reactions at the hydroxyl group. The presence of the phenyl group also allows for electrophilic substitution reactions, which can be utilized to introduce various functional groups onto the aromatic ring.

  • Synthesis and application of poly(p-phenylenevinylene) and its control of electronic properties through precursor-route synthesis, highlighting the flexibility in materials processing (Bradley, 1987).
  • A review on the method of preparation and chemical reactivity of 1-phenyl-2-thiocyanatoethanone, an important intermediate for heterocyclic synthesis, showcasing synthetic utility (Gouda, 2013).
  • Discussion on the synthetic aspects of benzodiazepines using o-phenylenediamine, illustrating the importance of phenyl groups in biological activity and synthesis (Teli et al., 2023).

Scientific Research Applications

Deracemization of 1-Phenylethanols

  • Scientific Field: Organic Chemistry
  • Summary of Application: This process involves the conversion of racemic 1-phenylethanols into enantiopure ®-1-phenylethanols . This is achieved through a chemoenzymatic process where manganese oxide driven oxidation is coupled with enzymatic biotransformation .
  • Methods of Application: The process involves the oxidation of achiral 1-phenylethanol to produce acetophenone in the interior chamber of a polydimethylsiloxane thimble. The acetophenone then passes through the membrane into the exterior chamber where enantioselective biotransformation takes place .
  • Results or Outcomes: The process results in the production of ®-1-phenylethanol with an enantioselectivity of >99% ee and with 96% yield . This method could be applied to the deracemization of a wide range of methyl- and chloro-substituted 1-phenylethanols .

Production of Styrene

  • Scientific Field: Industrial Chemistry
  • Summary of Application: 1-Phenylethanol is used in the final step of the PO/SM process, where its dehydration yields styrene .
  • Methods of Application: The process involves the dehydration of 1-phenylethanol, which is analogous to many other dehydrations of alcohols to yield alkenes .
  • Results or Outcomes: The outcome of this process is the production of styrene . While secondary to the direct dehydrogenation of ethylbenzene, the PO/SM method remains industrially significant .

Fragrance in Food Flavoring and Cosmetic Industries

  • Scientific Field: Food Science and Cosmetology
  • Summary of Application: 1-Phenylethanol (1PE) can be used as a fragrance in food flavoring and cosmetic industries .
  • Methods of Application: 1PE can be synthesized from acetophenone .
  • Results or Outcomes: The cost of 1PE is higher than the cost of acetophenone .

Optimization of 1-Phenylethanol Production Using Enzymes from Tea Flowers

  • Scientific Field: Biochemistry
  • Summary of Application: 1-Phenylethanol (1PE) can be used as a fragrance in food flavoring and cosmetic industries and as an intermediate in the pharmaceutical industry . It is important to establish an effective and low-cost approach for producing 1PE .
  • Methods of Application: The production of 1PE is optimized using enzymes extracted from tea flowers . The production conditions are optimized using response surface methodology .
  • Results or Outcomes: The optimized conditions result in an efficient production of 1PE . This provides essential information for future industrial 1PE production using plant-derived enzymes .

Growth of Arthrobacter sp.

  • Scientific Field: Microbiology
  • Summary of Application: The Arthrobacter sp. is able to grow with (+)-, (-)-1-phenylethanol or the racemic mixture as the sole source of carbon .
  • Methods of Application: The growth of Arthrobacter sp. is studied using 1-phenylethanol as the sole source of carbon .
  • Results or Outcomes: The growth is most rapid with the (-)-isomer, with a doubling time of 12 hours .

Dynamic Kinetic Resolution of 1-Phenylethanol by Transesterification

  • Scientific Field: Organic Chemistry
  • Summary of Application: Lipases are used in pure ionic liquids for dynamic kinetic resolution of 1-Phenylethanol by transesterification .
  • Methods of Application: The process involves the use of lipases in pure ionic liquids .
  • Results or Outcomes: The process shows good activity and, in some cases, improved enantioselectivity .

Safety And Hazards

1-Phenylethanol may be harmful if inhaled, swallowed, or absorbed through the skin . It causes respiratory tract irritation, skin irritation, and eye irritation . It is combustible but will not ignite readily .

Future Directions

The future directions of 1-Phenylethanol research could involve further exploration of its synthesis methods. For instance, a recent study has shown that racemic 1-phenylethanols can be converted into enantiopure ®-1-phenylethanols via a chemoenzymatic process . This method could be applied to the deracemization of a wide range of methyl- and chloro-substituted 1-phenylethanols .

properties

IUPAC Name

1-phenylethanol
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InChI

InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3
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InChI Key

WAPNOHKVXSQRPX-UHFFFAOYSA-N
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Canonical SMILES

CC(C1=CC=CC=C1)O
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Molecular Formula

C8H10O
Record name ALPHA-METHYLBENZYL ALCOHOL
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DSSTOX Substance ID

DTXSID1020859
Record name alpha-Methylbenzyl alcohol
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Molecular Weight

122.16 g/mol
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Physical Description

Alpha-methylbenzyl alcohol appears as a colorless liquid. Insoluble in water and less dense than water. Contact may slightly irritate skin, eyes and mucous membranes. May be slightly toxic by ingestion, inhalation and skin absorption. Used to make other chemicals., Liquid, Colorless liquid with a mild floral odor; [HSDB], colourless to pale yellow liquid or white solid with a mild floral odour
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Record name Benzenemethanol, .alpha.-methyl-
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Boiling Point

399 °F at 745 mmHg (NTP, 1992), 204 °C, 204.00 to 205.00 °C. @ 745.00 mm Hg
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Flash Point

185 °F (NTP, 1992), 93 °C, 200 °F (93 °C) (CLOSED CUP)
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Solubility

less than 1 mg/mL at 67.1 °F (NTP, 1992), Sol in glycerol, mineral oil, alcohol, SOL IN MOST ORGANIC SOLVENTS, A high solvency for alcohol-soluble cellulose nitrate, cellulose acetate, and cellulose acetobutyrate; for many natural and synthetic resins; and for fats and oils. In contrast to benzyl alcohol, it is miscible with white spirit., In water, 1,950 mg/l @ 25 °C, 1.95 mg/mL at 25 °C, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
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Density

1.015 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.013 @ 25 °C, 1.009-1.014
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Vapor Density

4.21 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

0.1 mmHg at 68 °F ; 1 mmHg at 120.2 °F; 5 mmHg at 167.4 °F (NTP, 1992), 0.05 [mmHg]
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Product Name

1-Phenylethanol

Color/Form

COLORLESS LIQ

CAS RN

98-85-1, 13323-81-4
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Melting Point

68 °F (NTP, 1992), 20.7 °C, 20 °C
Record name ALPHA-METHYLBENZYL ALCOHOL
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Record name ALPHA-METHYLBENZYL ALCOHOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4164
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-Phenylethanol
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URL http://www.hmdb.ca/metabolites/HMDB0032619
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21,800
Citations
SH Schöfer, N Kaftzik, P Wasserscheid… - Chemical …, 2001 - pubs.rsc.org
… Enzyme catalysis in ionic liquids: lipase catalysed kinetic resolution of 1-phenylethanol with improved enantioselectivity … Lipases show good activity and, in some cases, improved …
Number of citations: 401 pubs.rsc.org
O Kniemeyer, J Heider - Archives of microbiology, 2001 - Springer
… The enantioselective enzyme catalyses the oxidation of (S)-1-phenylethanol or the … of (R)-1-phenylethanol. The enzyme exhibits low apparent K m values for (S)-1-phenylethanol and …
Number of citations: 82 link.springer.com
LS Chua, MR Sarmidi - Enzyme and Microbial Technology, 2006 - Elsevier
… The enzymatic resolution of (R, S)-1-phenylethanol was carried out in various organic … The enzymes were very selective toward the (R)-1-phenylethanol with the enantioselectivity …
Number of citations: 69 www.sciencedirect.com
RE CRIPPS, PW TRUDGILL… - European Journal of …, 1978 - Wiley Online Library
… In this paper we report on the integration of 1phenylethanol degradation into the acetophenone pathway by the Arthrobacter sp. and the use of alternative pathways by Nocurdia T5. …
Number of citations: 85 febs.onlinelibrary.wiley.com
HW Höffken, M Duong, T Friedrich, M Breuer… - Biochemistry, 2006 - ACS Publications
… 1-Phenylethanol dehydrogenase (PED) from the denitrifying bacterium strain EbN1 catalyzes the NAD + -dependent, stereospecific oxidation of (S)-1-phenylethanol … of 1-phenylethanol. …
Number of citations: 97 pubs.acs.org
G Sığırcık, D Yildirim, T Tüken - Corrosion Science, 2017 - Elsevier
… This study reports the synthesis of N,N'-bis(1-phenylethanol)ethylenediamine and its inhibition efficiency against steel corrosion in 0.5 M HCl acid solution. The molecule includes two …
Number of citations: 153 www.sciencedirect.com
M Habulin, Ž Knez - Journal of Molecular Catalysis B: Enzymatic, 2009 - Elsevier
… In the present work the kinetic resolution of racemic 1-phenylethanol over immobilized … Further tests are being conducted to investigate the enzymatic resolution of 1-phenylethanol …
Number of citations: 100 www.sciencedirect.com
LS Chua, MR Sarmidi - Journal of Molecular Catalysis B: Enzymatic, 2004 - Elsevier
… 1-phenylethanol is used as chiral building block and synthetic intermediate in fine-chemical and pharmaceutical industries [16], [17]. Especially (R)-1-phenylethanol … 1-phenylethanol in …
Number of citations: 123 www.sciencedirect.com
S Shah, MN Gupta - Bioorganic & Medicinal Chemistry Letters, 2007 - Elsevier
… Peaks at ∼2.4 corresponds to vinyl acetate; ∼2.8 and 3.1 corresponds to enantiomers of 1-phenylethyl acetate and ∼5.7 and 7.1 corresponds to enantiomers of 1-phenylethanol. …
Number of citations: 128 www.sciencedirect.com
PM Fanara, SN MacMillan, DC Lacy - Organometallics, 2020 - ACS Publications
… The X-ray structural, NMR, UV–vis, and FTIR spectroscopic properties of the new complexes are similar to parent complex 1PyCl and were used in catalytic 1-phenylethanol acceptor-…
Number of citations: 11 pubs.acs.org

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